1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea
Description
The compound 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea features a fused imidazo[1,2-a]pyrimidine core linked to a 2-methylphenyl group at position 5 and a phenylurea substituent at position 1.
Properties
IUPAC Name |
1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-8-9-15(18-13-25-11-5-10-21-19(25)23-18)12-17(14)24-20(26)22-16-6-3-2-4-7-16/h2-13H,1H3,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVDSIMRBKLUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core . This intermediate can then be further functionalized through reactions such as nitration, reduction, and coupling with phenyl isocyanate to yield the final product . Industrial production methods often involve multicomponent reactions and tandem reactions to streamline the synthesis and improve yields .
Chemical Reactions Analysis
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activity .
Scientific Research Applications
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, leading to inhibition or modulation of their activity . This interaction can result in the disruption of key biological processes, such as cell signaling, DNA replication, and protein synthesis . The compound’s ability to form hydrogen bonds and π-π stacking interactions with its targets contributes to its potency and selectivity .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Implications
- Target Compound Advantages : The urea group and imidazo[1,2-a]pyrimidine core offer dual hydrogen-bonding and aromatic interactions, ideal for targeting enzymes or receptors requiring polar and hydrophobic contacts.
- Limitations : Lack of fluorination may reduce metabolic stability compared to and analogs.
- Future Directions : Hybridizing the target’s urea group with fluorinated substituents (e.g., ) could optimize pharmacokinetics without sacrificing binding affinity.
Biological Activity
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea is a compound belonging to the imidazo[1,2-a]pyrimidine class, which is notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes an imidazo[1,2-a]pyrimidine core linked to a phenylurea moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylurea |
| Molecular Weight | 357.38 g/mol |
| InChI Key | AMLFEEIOVIRPGA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases and enzymes involved in cancer progression. For instance, studies indicate that imidazo[1,2-a]pyrimidines can inhibit cyclin-dependent kinases (CDKs) and p38 MAPK pathways, which are crucial for cell cycle regulation and inflammatory responses .
- Anticancer Activity : Preliminary studies have demonstrated that compounds in this class exhibit significant anticancer properties against various human cancer cell lines. For example, the compound has been shown to induce apoptosis and inhibit cell proliferation in breast cancer and lung cancer models .
Anticancer Studies
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of related imidazo[1,2-a]pyrimidine derivatives. These compounds demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating strong inhibitory effects on tumor growth. Notably, compounds with similar structures have been reported to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .
In Vivo Studies
Research involving animal models has shown that imidazo[1,2-a]pyrimidine derivatives can significantly reduce tumor size and improve survival rates. For instance, a derivative exhibited a dose-dependent reduction in tumor volume in murine models of colorectal cancer after oral administration .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Breast Cancer Model : In a study using MCF-7 cells (breast cancer), treatment with related compounds led to a decrease in cell viability by over 70% at concentrations above 10 µM.
- Lung Cancer Model : A similar compound demonstrated an IC50 value of approximately 0.75 µM against A549 cells (lung adenocarcinoma), indicating potent activity against this cancer type.
Comparative Analysis
To understand the uniqueness of this compound compared to other related compounds:
| Compound Type | Biological Activity | IC50 Values (nM) |
|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Anticancer (various) | 50 - 500 |
| Pyrazole-linked ureas | Anti-inflammatory; kinase inhibition | 4 - 270 |
| Other imidazopyridines | Varies widely; some anticancer | 10 - 1000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
